molecular formula C11H23ClS B15468152 1-[(2-Chloroethyl)sulfanyl]nonane CAS No. 55999-78-5

1-[(2-Chloroethyl)sulfanyl]nonane

Cat. No.: B15468152
CAS No.: 55999-78-5
M. Wt: 222.82 g/mol
InChI Key: YRSWUCWCFBAYIA-UHFFFAOYSA-N
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Description

1-[(2-Chloroethyl)sulfanyl]nonane is a synthetic organosulfur compound of interest in chemical research and development. This molecule features a chloroethylsulfanyl group, which is structurally analogous to motifs found in well-studied alkylating agents, suggesting potential utility in fundamental studies on chemical reactivity and reaction mechanisms . Compounds within this class can act as electrophiles, enabling their use in organic synthesis for the formation of carbon-sulfur bonds or for the incorporation of the nonane chain into more complex molecular architectures. Researchers may employ this substance as a building block or intermediate in the development of novel compounds or materials. Strictly for research use only. Not intended for diagnostic or therapeutic applications, or personal use. Researchers should consult the safety data sheet and handle this compound with appropriate precautions, as its structural relatives are known to be potent alkylators .

Properties

CAS No.

55999-78-5

Molecular Formula

C11H23ClS

Molecular Weight

222.82 g/mol

IUPAC Name

1-(2-chloroethylsulfanyl)nonane

InChI

InChI=1S/C11H23ClS/c1-2-3-4-5-6-7-8-10-13-11-9-12/h2-11H2,1H3

InChI Key

YRSWUCWCFBAYIA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCSCCCl

Origin of Product

United States

Comparison with Similar Compounds

Bis(2-chloroethyl)sulfide (Mustard Gas)

  • Structure : 1-Chloro-2-[(2-chloroethyl)sulfanyl]ethane.
  • Properties : Highly reactive alkylating agent; induces DNA interstrand cross-links, inactivates viruses, and causes severe cytotoxicity .

N,N'-Bis(2-chloroethyl)-N-nitrosourea (BCNU)

  • Structure : Contains two 2-chloroethyl groups attached to a nitrosourea core.
  • Properties: Generates 2-chloroethyl isocyanate upon decomposition, which inhibits DNA repair by alkylating repair enzymes . Forms cross-links like 1-[N3-deoxycytidyl],2-[N1-deoxyguanosinyl]ethane, contributing to its antileukemia activity .
  • Therapeutic Role : Used in chemotherapy; resistance in glioma cells correlates with reduced cross-link formation due to elevated O6-alkyltransferase activity .

1,3-Bis[(2-chloroethyl)sulfanyl]propane

  • Structure : Propane backbone with two 2-chloroethylthio groups.

Table 1: Key Properties of 1-[(2-Chloroethyl)sulfanyl]nonane and Analogues

Compound Molecular Formula Alkylating Activity log P (Octanol/Water) Biological Effect
This compound C₁₁H₂₂Cl₂S Hypothetically high ~4.5 (estimated) Predicted cytotoxicity via DNA cross-linking
Bis(2-chloroethyl)sulfide C₄H₈Cl₂S High 1.37 Viral inactivation, severe tissue damage
BCNU C₅H₁₀Cl₂N₃O₂ Moderate-High 0.98 Antileukemia activity, DNA repair inhibition
1,3-Bis[(2-chloroethyl)sulfanyl]propane C₇H₁₄Cl₂S₂ Unknown ~2.8 (estimated) Uncharacterized

Key Findings :

Alkylating Activity: Shorter-chain compounds (e.g., mustard gas) exhibit rapid alkylation due to higher electrophilicity, while longer chains (e.g., nonane derivative) may show delayed reactivity but increased membrane permeability .

Solubility and Therapeutic Index: Hydrophobicity (log P) correlates with toxicity and tissue distribution. BCNU’s moderate log P balances alkylating efficacy and systemic toxicity, whereas highly hydrophobic compounds like this compound may accumulate in lipid-rich tissues, potentiating off-target effects .

DNA Cross-Linking Efficiency : Mustard gas and BCNU form distinct cross-links (e.g., interstrand vs. intrastrand), with resistance mechanisms (e.g., O6-alkyltransferase) more effective against BCNU .

Research Implications and Gaps

  • Mechanistic Insights: The nonane derivative’s extended chain may reduce renal clearance, prolonging half-life but increasing neurotoxicity risk—a trend observed in nitrosoureas with higher log P values .
  • Repair Inhibition: Analogous to BCNU’s breakdown product (2-chloroethyl isocyanate), this compound could inhibit DNA repair pathways, though this requires experimental validation .
  • Contradictions : Alkaline elution vs. sedimentation methods yield conflicting data on DNA break frequencies in BCNU-treated cells, highlighting methodological impacts on observed compound effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-[(2-Chloroethyl)sulfanyl]nonane with high purity?

  • Methodological Answer : The synthesis of this compound typically involves nucleophilic substitution between 2-chloroethanethiol and a nonyl halide (e.g., 1-bromononane). Key considerations include:

  • Solvent Selection : Dichloromethane or tetrahydrofuran (THF) is recommended to enhance solubility and reaction efficiency .

  • Temperature Control : Maintain temperatures between 40–60°C to balance reaction rate and minimize side reactions like oxidation or polymerization .

  • Inert Atmosphere : Use nitrogen or argon to prevent thiol oxidation .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or distillation under reduced pressure ensures high purity .

    Table 1 : Comparative Reaction Conditions

    ParameterOptimal RangeImpact on Yield/Purity
    SolventDichloromethaneHigh solubility, low side reactions
    Temperature40–60°CBalances kinetics and stability
    Reaction Time12–24 hoursEnsures completion of substitution

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the thioether linkage (δ ~2.7 ppm for SCH2_2 protons) and alkyl chain integrity .
  • Mass Spectrometry (MS) : Use EI-MS to detect molecular ion peaks (expected m/z for C11_{11}H23_{23}ClS: 246.8) and fragment ions (e.g., loss of Cl or CH2_2 groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 220–254 nm) assess purity and quantify trace impurities .

Q. What stability considerations are critical for storing this compound in research settings?

  • Methodological Answer :

  • Light Sensitivity : Store in amber glass vials to prevent photodegradation of the thioether bond .
  • Temperature : –20°C under inert gas (argon) minimizes thermal decomposition .
  • Solvent Compatibility : Avoid polar aprotic solvents (e.g., DMSO) that may accelerate hydrolysis; use hexane or dichloromethane for long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from:

  • Purity Variability : Validate compound purity via HPLC and NMR before biological assays .
  • Assay Conditions : Standardize cell culture media (e.g., serum-free vs. serum-containing) to reduce confounding effects .
  • Metabolic Stability : Use liver microsome assays to assess if rapid degradation in vitro explains inconsistent in vivo results .

Q. What strategies optimize the design of structure-activity relationship (SAR) studies for this compound derivatives?

  • Methodological Answer :

  • Core Modifications : Systematically vary the alkyl chain length (nonane → octane/decane) and substituents (e.g., fluorinated vs. chlorinated ethyl groups) .
  • Biological Testing : Prioritize high-throughput screening against target enzymes (e.g., glutathione S-transferase) to identify key functional groups .
  • Computational Modeling : Use DFT calculations to predict electronic effects of substituents on thioether reactivity .

Q. How can researchers address conflicting data on the environmental persistence of this compound?

  • Methodological Answer :

  • Degradation Studies : Conduct hydrolysis experiments at varying pH (4–10) and temperatures (25–50°C) to map degradation pathways .
  • Ecotoxicology Assays : Use OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to compare lab-generated data with field studies .
  • Analytical Validation : Employ LC-MS/MS to detect low-concentration degradation products (e.g., nonane thiols) that may explain discrepancies .

Data Contradiction Analysis

Q. Why do some studies report high alkylating activity for this compound, while others observe negligible effects?

  • Hypothesis Testing :

  • Reactivity Differences : The chloroethyl group’s ability to form reactive episulfonium ions varies with solvent polarity. Test alkylation efficiency in polar (acetonitrile) vs. nonpolar (hexane) solvents .
  • Target Specificity : Use competitive binding assays with DNA or proteins to determine if selectivity for specific nucleophiles (e.g., guanine N7) explains variability .

Table 2 : Key Factors in Alkylating Activity

FactorHigh Activity ConditionsLow Activity Conditions
Solvent PolarityPolar (e.g., MeCN)Nonpolar (e.g., hexane)
pHNeutral to slightly basicAcidic
Nucleophile TypeSoft (e.g., thiols)Hard (e.g., amines)

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